22-Hydroxyvitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Hydroxyvitamin D3 is a hydroxylated metabolite of vitamin D3, also known as cholecalciferol. This compound is part of the vitamin D metabolic pathway and plays a crucial role in various physiological processes. Vitamin D3 itself is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight and is subsequently hydroxylated in the liver and kidneys to form active metabolites, including this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Hydroxyvitamin D3 typically involves the hydroxylation of vitamin D3. One common method is the use of cytochrome P450 enzymes, particularly CYP11A1, which catalyzes the hydroxylation at the 22nd carbon position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of microorganisms, such as Amycolatopsis autotrophica, are employed to convert vitamin D3 to its hydroxylated forms, including this compound . The fermentation conditions are optimized to enhance the yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
22-Hydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated metabolites.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydroxylated metabolites of vitamin D3, such as 20,22-Dihydroxyvitamin D3 and 1,25-Dihydroxyvitamin D3 .
Scientific Research Applications
22-Hydroxyvitamin D3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other vitamin D metabolites.
Biology: It plays a role in studying the metabolic pathways of vitamin D and its effects on cellular functions.
Mechanism of Action
22-Hydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes . This regulation affects various biological processes, including calcium and phosphorus homeostasis, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 20-Hydroxyvitamin D3
- 1,25-Dihydroxyvitamin D3
- 24,25-Dihydroxyvitamin D3
Uniqueness
22-Hydroxyvitamin D3 is unique due to its specific hydroxylation at the 22nd carbon position, which imparts distinct biological activities compared to other hydroxylated forms of vitamin D3. This unique hydroxylation pattern allows it to interact differently with the vitamin D receptor and other molecular targets, leading to varied physiological effects .
Properties
Molecular Formula |
C27H44O2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24+,25-,26-,27+/m0/s1 |
InChI Key |
OCHNORYGWPYCAK-NIRSYVJSSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@H](CCC(C)C)O |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.